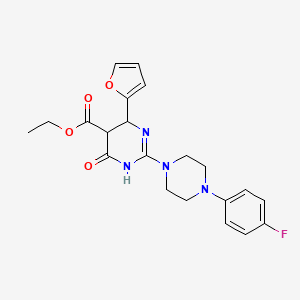
Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a combination of fluorophenyl, piperazine, furan, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-(4-fluorophenyl)piperazine and furan-2-carboxylic acid. These intermediates are then subjected to cyclization and esterification reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmission, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethan-1-amine
- [4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Uniqueness
Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Piperazine moiety : Known for its role in various pharmacological applications.
- Furan ring : Associated with diverse biological activities.
- Tetrahydropyrimidine core : A scaffold that enhances biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H23FN4O4 |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(furan-2-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
| InChI Key | MHWWDMQXUBAXRJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The structural components facilitate binding to receptors and enzymes involved in critical biological pathways, including:
- Neurotransmission modulation : The piperazine component may enhance neurotransmitter activities, particularly in the central nervous system.
- Antioxidant properties : The furan ring contributes to the compound's ability to scavenge free radicals.
- Antitumor activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing tetrahydropyrimidine structures can inhibit tumor growth in vitro. This compound has been evaluated against various cancer cell lines:
These results indicate promising anticancer potential, warranting further investigation into its mechanism and efficacy.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Preliminary tests suggest it may possess activity against both Gram-positive and Gram-negative bacteria:
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antioxidant Studies : Research demonstrated that the compound exhibited significant free radical scavenging activity comparable to established antioxidants.
- Cytotoxicity Assays : In vitro assays indicated that the compound induced cytotoxic effects in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis.
- Neuropharmacological Effects : Animal models have shown that the compound may enhance cognitive functions and exhibit anxiolytic effects, likely due to its interaction with serotonin receptors.
Properties
Molecular Formula |
C21H23FN4O4 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(furan-2-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H23FN4O4/c1-2-29-20(28)17-18(16-4-3-13-30-16)23-21(24-19(17)27)26-11-9-25(10-12-26)15-7-5-14(22)6-8-15/h3-8,13,17-18H,2,9-12H2,1H3,(H,23,24,27) |
InChI Key |
MHWWDMQXUBAXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















